Methyl 6-(2-hydroxyethoxy)hexanoate
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Overview
Description
Methyl 6-(2-hydroxyethoxy)hexanoate is an organic compound with the molecular formula C9H18O4. It is a methyl ester derivative of hexanoic acid, featuring a hydroxyethoxy functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(2-hydroxyethoxy)hexanoate can be synthesized through the esterification of 6-(2-hydroxyethoxy)hexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under an inert atmosphere to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-hydroxyethoxy)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amines
Scientific Research Applications
Methyl 6-(2-hydroxyethoxy)hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-(2-hydroxyethoxy)hexanoate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxyhexanoate
- Methyl 6-(2-methoxyethoxy)hexanoate
- Methyl 6-(2-ethoxyethoxy)hexanoate
Uniqueness
Methyl 6-(2-hydroxyethoxy)hexanoate is unique due to its specific hydroxyethoxy functional group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
919528-33-9 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 6-(2-hydroxyethoxy)hexanoate |
InChI |
InChI=1S/C9H18O4/c1-12-9(11)5-3-2-4-7-13-8-6-10/h10H,2-8H2,1H3 |
InChI Key |
UTICCLDOSJCEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCOCCO |
Origin of Product |
United States |
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